molecular formula C25H27NO7 B12188070 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12188070
M. Wt: 453.5 g/mol
InChI Key: ZSUQNULZJGAGJT-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound that features a chromenone core structure with a methoxyphenyl group and a tert-butoxycarbonyl-protected amino acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an appropriate diketone. The methoxyphenyl group is introduced via electrophilic aromatic substitution.

The tert-butoxycarbonyl-protected amino acid ester is synthesized separately, often starting from the corresponding amino acid. The amino acid is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The protected amino acid is then esterified using an alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC).

Finally, the chromenone core and the Boc-protected amino acid ester are coupled together using a suitable coupling reagent under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the Boc-protected amino group.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the chromenone core.

    Substitution: Substituted amino acid esters.

Scientific Research Applications

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chromenone core can act as a pharmacophore, interacting with active sites of enzymes, while the Boc-protected amino acid ester can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(tert-Butoxycarbonyl)amino]-1-piperidinyl (4-methoxyphenyl)acetic acid
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids

Uniqueness

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to its combination of a chromenone core with a Boc-protected amino acid ester. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H27NO7

Molecular Weight

453.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C25H27NO7/c1-25(2,3)33-24(29)26-13-5-6-22(27)31-18-11-12-19-20(15-23(28)32-21(19)14-18)16-7-9-17(30-4)10-8-16/h7-12,14-15H,5-6,13H2,1-4H3,(H,26,29)

InChI Key

ZSUQNULZJGAGJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC

Origin of Product

United States

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